1-(Benzyloxy)-3-chloro-5-nitrobenzene
Description
Significance of Halo- and Alkoxy-Substituted Nitrobenzenes in Synthetic Chemistry
The strategic placement of halogen and alkoxy substituents on a nitrobenzene (B124822) core provides chemists with a powerful toolkit for constructing complex molecular architectures. Halo-substituted nitrobenzenes are classic substrates for SNAr reactions, where the halogen acts as a leaving group, readily displaced by a wide variety of nucleophiles. rsc.orgquora.com The presence of the strongly deactivating nitro group is often crucial for these substitutions to proceed efficiently. quora.com
Alkoxy-substituted nitrobenzenes are also pivotal intermediates. nih.gov The alkoxy group can influence the electronic properties of the ring and can be a target for substitution itself, although more commonly it serves as a protected version of a highly reactive phenol (B47542). The benzyloxy group, in particular, is a widely used protecting group for hydroxyl functionalities because it is stable under many reaction conditions but can be selectively removed later in a synthetic sequence, typically through catalytic hydrogenation.
When combined in a single molecule, such as a halo-, alkoxy-substituted nitrobenzene, these functional groups offer orthogonal reactivity. This allows for a sequence of reactions where each part of the molecule can be addressed selectively. For instance, a nucleophile can displace the halogen without affecting the alkoxy or nitro groups. Subsequently, the nitro group can be reduced to an amine, and finally, the alkoxy group can be cleaved to reveal a phenol, with each step setting the stage for further molecular elaboration.
Contextualizing 1-(Benzyloxy)-3-chloro-5-nitrobenzene within Aromatic Synthetic Strategies
The compound This compound is a prime example of a multi-functional synthetic building block designed for sophisticated organic synthesis. Its structure is strategically arranged to allow for selective chemical transformations at its three distinct functional sites: the chloro, nitro, and benzyloxy groups.
The arrangement of the substituents on the benzene (B151609) ring is critical. The chloro and benzyloxy groups are positioned meta to each other, with the nitro group situated meta to both. The powerful electron-withdrawing nitro group, located at C5, activates the ring for nucleophilic aromatic substitution. Specifically, it activates the carbon atom bearing the chlorine atom (C3), making the chloro group a viable leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles at this position.
The benzyloxy group at C1 serves as a protected hydroxyl group. This is a common tactic in multi-step synthesis to mask the reactivity of a phenol while other chemical modifications are performed on the molecule. The benzyl (B1604629) ether can be cleaved under reductive conditions, often using catalytic hydrogenation, which can sometimes be achieved concurrently with the reduction of the nitro group.
The nitro group at C5 is itself a versatile functional handle. It can be selectively reduced to form 3-amino-5-(benzyloxy)chlorobenzene, introducing an amino group that is a precursor for a multitude of further reactions, such as diazotization (leading to Sandmeyer-type reactions) or amide bond formation. google.comstackexchange.com The selective reduction of the nitro group in the presence of other reducible functionalities is a well-established area of research, with methods available to preserve groups like halogens or benzyl ethers. acs.orgacs.orgresearchgate.net
Therefore, This compound is not merely a static molecule but a carefully designed intermediate. It provides chemists with a platform for the sequential and controlled introduction of molecular complexity, enabling the construction of elaborate target structures that might be otherwise difficult to access.
Chemical Compound Data
Below are the key identifiers and properties for the primary compound discussed in this article.
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | molport.com |
| CAS Number | 128923-98-8 | molport.com |
| Molecular Formula | C13H10ClNO3 | molport.comcymitquimica.com |
| Molecular Weight | 263.68 g/mol | molport.com |
| SMILES | [O-]N+c1cc(Cl)cc(OCc2ccccc2)c1 | molport.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-nitro-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSKZUHLPZGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyloxy 3 Chloro 5 Nitrobenzene and Analogous Systems
Conventional Synthetic Pathways
Conventional approaches to the synthesis of 1-(benzyloxy)-3-chloro-5-nitrobenzene rely on a series of well-established organic reactions. The sequence in which these reactions are performed is critical to achieving the desired substitution pattern due to the directing effects of the chloro, nitro, and benzyloxy groups.
Regioselective Nitration Strategies
Nitration is a fundamental electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO₂) onto an aromatic ring. The regioselectivity of this reaction is governed by the existing substituents on the benzene (B151609) ring.
In the context of synthesizing this compound, nitration could be performed on a precursor such as 1-(benzyloxy)-3-chlorobenzene. The benzyloxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Therefore, nitration of 1-(benzyloxy)-3-chlorobenzene would be expected to yield a mixture of isomers, with the nitro group directed to the positions ortho and para to the benzyloxy group and ortho to the chloro group. The primary products would likely be 1-(benzyloxy)-3-chloro-2-nitrobenzene, 1-(benzyloxy)-3-chloro-4-nitrobenzene, and 1-(benzyloxy)-3-chloro-6-nitrobenzene. The formation of the desired this compound via this route is not favored due to the directing effects of the substituents.
A more viable strategy involves the nitration of a precursor where the directing groups favor the desired 1,3,5-substitution pattern. For instance, starting with 3-chlorophenol, nitration would yield a mixture of isomers. However, controlling the reaction conditions can favor the formation of 3-chloro-5-nitrophenol (B182748). The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. The meta-directing influence is less pronounced, but the formation of 3-chloro-5-nitrophenol is a possible, albeit potentially low-yield, pathway.
A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.net The reaction conditions, such as temperature and acid concentration, are crucial for controlling the extent of nitration and minimizing the formation of by-products. For activated systems like phenols, dilute nitric acid can be sufficient. chemicalbook.com
Table 1: Representative Conditions for Regioselective Nitration
| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Major Product(s) |
| Phenol (B47542) | Dilute HNO₃ | Water | 298 K | o-Nitrophenol, p-Nitrophenol chemicalbook.com |
| Chlorobenzene | HNO₃ | H₂SO₄ | - | o-Nitrochlorobenzene, p-Nitrochlorobenzene |
| 3-Chlorophenol | HNO₃/H₂SO₄ | - | < 25 °C | 3-Chloro-4-nitrophenol, 3-Chloro-6-nitrophenol sigmaaldrich.com |
This table presents typical conditions and may not be exhaustive.
Etherification Reactions for Benzyloxy Introduction
The introduction of the benzyloxy group is most commonly achieved through a Williamson ether synthesis. nih.govrsc.org This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide or phenoxide. nih.gov In the synthesis of this compound, the most logical precursor for this step is 3-chloro-5-nitrophenol.
The reaction proceeds by first deprotonating the phenolic hydroxyl group of 3-chloro-5-nitrophenol with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. vulcanchem.com This phenoxide ion then acts as a nucleophile, attacking benzyl (B1604629) chloride or benzyl bromide to displace the halide and form the desired ether.
The choice of solvent is important, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being common. vulcanchem.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. vulcanchem.com
Table 2: Typical Conditions for Williamson Ether Synthesis
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature |
| 3-Methyl-5-nitrophenol | Benzyl bromide | K₂CO₃ | Acetone or DMF | 60–80°C vulcanchem.com |
| Phenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux |
| 3-Chlorophenol | Benzyl bromide | NaOH | Water/Organic | Variable |
This table provides illustrative examples of Williamson ether synthesis conditions.
Halogenation Methods and Positional Control
The introduction of a chlorine atom onto the aromatic ring is achieved via electrophilic halogenation. For this reaction to be relevant to the synthesis of this compound, one might consider the chlorination of a precursor like 1-(benzyloxy)-3-nitrobenzene (B1607046).
In 1-(benzyloxy)-3-nitrobenzene, the benzyloxy group is an ortho-, para-director, while the nitro group is a strong meta-director. The directing effects of both groups would favor substitution at the 2-, 4-, and 6-positions relative to the benzyloxy group, and the 5-position relative to the nitro group. Therefore, chlorination of 1-(benzyloxy)-3-nitrobenzene would likely lead to a mixture of products, with the desired this compound not being the major product.
A more controlled approach would involve starting with a molecule that already contains the chloro substituent in the desired position.
Sequential Introduction of Substituents on the Aromatic Ring
The order in which the substituents are introduced is paramount for the successful synthesis of this compound. Based on the directing effects of the functional groups, the most plausible synthetic route is as follows:
Nitration of 3-Chlorophenol: The synthesis would logically commence with the nitration of 3-chlorophenol. While this reaction can produce a mixture of isomers, conditions can be optimized to favor the formation of 3-chloro-5-nitrophenol.
Williamson Ether Synthesis: The resulting 3-chloro-5-nitrophenol would then be subjected to a Williamson ether synthesis with benzyl chloride or benzyl bromide in the presence of a base to yield the final product, this compound.
This sequence is advantageous because the directing effects of the hydroxyl and chloro groups in the first step, although complex, can provide the required 1,3,5-substitution pattern in the intermediate. The subsequent etherification is a reliable reaction that does not alter the substitution pattern on the aromatic ring.
An alternative, less favorable route could involve:
Etherification of 3-Chlorophenol: 3-Chlorophenol is first converted to 1-(benzyloxy)-3-chlorobenzene via Williamson ether synthesis.
Nitration: The subsequent nitration of 1-(benzyloxy)-3-chlorobenzene would then be required. As discussed in section 2.1.1, the ortho-, para-directing nature of both the benzyloxy and chloro groups would lead to a complex mixture of isomers, making the isolation of the desired this compound challenging.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Ultrasound-assisted synthesis has emerged as a powerful tool in this regard.
Ultrasound-Assisted Synthesis Techniques
The application of ultrasound in chemical reactions, known as sonochemistry, can lead to dramatic rate enhancements, shorter reaction times, and improved yields. nih.govsciforum.net These effects are attributed to acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. nih.gov
Both key steps in the synthesis of this compound, nitration and etherification, have been shown to be amenable to ultrasound assistance.
Ultrasound-Assisted Nitration: Studies have demonstrated that the nitration of aromatic compounds can be significantly accelerated under ultrasonic irradiation. researchgate.netsciforum.net For instance, reactions that typically require several hours at elevated temperatures can be completed in a much shorter time at room temperature. sciforum.net This not only saves energy but can also improve regioselectivity and reduce the formation of unwanted by-products. researchgate.netrsc.org
Ultrasound-Assisted Williamson Ether Synthesis: The Williamson ether synthesis can also be effectively promoted by ultrasound. nih.gov The use of ultrasound can enhance the reaction rate, particularly in solid-liquid phase transfer catalysis systems, leading to higher conversions in shorter time frames. researchgate.net For example, the synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol was significantly intensified using ultrasound, with optimal conditions being a 50% duty cycle, 200 W ultrasonic power, and a temperature of 60 °C, resulting in a 98% conversion. researchgate.net Similar rate accelerations and improved yields have been observed in the synthesis of various other ethers under ultrasonic conditions. nih.gov
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| Nitration of aromatic compounds | Conventional (stirring) | 5-13 hours | Moderate | rsc.org |
| Nitration of aromatic compounds | Ultrasound-assisted | 5-30 minutes | High | rsc.org |
| Williamson Ether Synthesis | Conventional (reflux) | 8-10 hours | Good | nih.gov |
| Williamson Ether Synthesis | Ultrasound-assisted | 2 hours | Excellent | nih.gov |
This table provides a general comparison based on literature findings for analogous systems.
The adoption of ultrasound-assisted methods offers a greener and more efficient alternative for the synthesis of this compound and related compounds, aligning with the principles of sustainable chemistry.
Phase-Transfer Catalysis (PTC) in Benzyloxy-Nitrobenzene Synthesis
Phase-Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. ijirset.comyoutube.com This technique is particularly advantageous in the synthesis of benzyloxy-nitrobenzene systems as it avoids the need for expensive, anhydrous, or polar aprotic solvents, often leading to faster reactions, higher yields, and fewer byproducts. ijirset.com
The core principle of PTC in this context involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a nucleophile from the aqueous phase into the organic phase where the electrophilic substrate resides. slideshare.net For the synthesis of a benzyloxy-nitrobenzene derivative, the process would involve the reaction of a substituted nitrophenol with benzyl halide. The nitrophenol is deprotonated by an inorganic base (e.g., NaOH) in the aqueous phase to form a phenoxide anion. This anion, however, is insoluble in the organic phase containing the benzyl halide.
The phase-transfer catalyst, which possesses both hydrophilic and lipophilic properties, forms an ion pair with the phenoxide anion. biomedres.us This new, more lipophilic ion pair can then migrate across the phase boundary into the organic solvent. biomedres.us Once in the organic phase, the phenoxide nucleophile reacts with the benzyl halide in a Williamson ether synthesis to form the desired 1-(benzyloxy)-nitrobenzene product. ijirset.com The catalyst then returns to the aqueous phase to repeat the cycle. biomedres.us The use of ultrasound in conjunction with PTC has been shown to intensify the synthesis of compounds like 1-benzyloxy-4-nitrobenzene. biomedres.us
Table 1: Common Phase-Transfer Catalysts in Organic Synthesis
| Catalyst Name | Abbreviation | Type |
|---|---|---|
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium Salt |
| Benzyltriethylammonium Chloride | TEBA | Quaternary Ammonium Salt |
| Trioctylmethylammonium Chloride | Quaternary Ammonium Salt | |
| Polyethylene Glycol | PEG | Polyether |
This table is compiled from information found in source biomedres.us.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. ajol.inforesearchgate.net This technology is applicable to the synthesis of benzyloxy-nitrobenzene and its analogues. Reactions that might take several hours using traditional reflux can often be completed in a matter of minutes under microwave irradiation. ajol.infosemanticscholar.org
In a typical protocol, the reactants, such as a halonitrobenzene precursor and benzyl alcohol, are mixed in a suitable solvent within a microwave-safe reaction vial. semanticscholar.orgnih.gov A base is often included to facilitate the reaction. The vial is sealed and placed in a microwave reactor, where the reaction mixture is subjected to a set temperature and power for a short duration. nih.gov For example, syntheses of related nitro-containing heterocyclic compounds have been successfully performed at temperatures ranging from 105°C to 130°C for periods of 7 to 10 minutes. ajol.infosemanticscholar.org The dynamic power setting adjusts to maintain the target temperature, ensuring controlled and efficient heating. nih.gov
After the irradiation period, the vessel is cooled, and the product is isolated using standard workup and purification procedures. nih.gov The efficiency of this method is highlighted by the dramatic reduction in reaction time while maintaining high product yields.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times
| Reaction Type | Conventional Time | Microwave Time | Yield (%) |
|---|---|---|---|
| Isoxazoline Synthesis (IIf) | Not Specified | 1.5 min | 70% |
| Isoxazoline Synthesis (IIb) | Not Specified | 2 min | 78% |
| Isoxazoline Synthesis (IIc) | Not Specified | 3 min | 88% |
| Isoxazoline Synthesis (IIj) | Not Specified | 4 min | 92% |
Data is illustrative of the speed of microwave synthesis and is adapted from findings on related heterocyclic systems in source researchgate.net.
Precursor Synthesis and Derivatization Strategies
The construction of this compound is a multi-step process that relies on the strategic synthesis of key intermediates and the carefully planned formation of the final ether linkage.
Synthesis of Key Halonitrobenzene Intermediates
The synthesis of the target molecule fundamentally depends on the availability of a correctly substituted benzene ring precursor. The arrangement of the chloro and nitro groups on the phenyl ring dictates the initial synthetic design. The preparation of these halonitrobenzene intermediates typically involves electrophilic aromatic substitution reactions. youtube.com
For a molecule with substituents at the 1, 3, and 5 positions, the directing effects of the functional groups are critical. Starting from benzene, a synthetic chemist might first introduce a nitro group via nitration (using nitric acid and sulfuric acid). youtube.com The nitro group is a meta-director, which would then guide subsequent halogenation to the correct position. youtube.com Alternatively, one could start with a halogenated benzene and perform nitration. The order of these steps is crucial for achieving the desired substitution pattern. Functional group interconversions may also be employed to manipulate the directing effects of substituents during the synthesis. youtube.com
Formation of Benzylic Ether Linkages
The defining structural feature of this compound is the ether bond connecting the benzyl group to the substituted phenyl ring. The most common and direct method for forming this bond is the Williamson ether synthesis. organic-chemistry.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
In this specific synthesis, a precursor such as 3-chloro-5-nitrophenol is treated with a suitable base, like sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. organic-chemistry.org This generates a highly nucleophilic phenoxide ion. The subsequent addition of benzyl bromide or benzyl chloride results in an SN2 reaction where the phenoxide attacks the benzylic carbon, displacing the halide and forming the benzylic ether linkage. organic-chemistry.org A simple and high-yield synthesis of the related 1-benzyloxy-4-nitrobenzene has been reported using 4-nitrophenol (B140041) and benzyl bromide. researchgate.net
Table 3: Typical Conditions for Williamson Ether Synthesis of Benzyl Ethers
| Reactant 1 | Reactant 2 | Base | Solvent | Outcome |
|---|---|---|---|---|
| Phenol Derivative | Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Benzyl Ether Formation |
| Alcohol Derivative | Benzyl Bromide | Silver(I) Oxide (Ag₂O) | Dichloromethane (DCM) | Selective Benzylation |
| Alcohol Derivative | Benzyl Trichloroacetimidate | Triflic Acid (TfOH) | Dichloromethane (DCM) | Acid-catalyzed Benzylation |
This table is compiled from general methodologies described in source organic-chemistry.org.
Strategic Manipulation of Protecting Groups in Benzyloxy-Containing Scaffolds
The benzyl group is not only a core component of the target molecule's name and structure but is also widely used as a protecting group for alcohols and phenols in complex organic syntheses. organic-chemistry.orgresearchgate.net An effective protecting group strategy is critical for the synthesis of complex molecules, allowing chemists to "mask" a reactive functional group while other parts of the molecule are modified. bham.ac.uk
The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions. Its primary method of removal is through catalytic hydrogenation. organic-chemistry.org Treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst cleaves the C-O bond, regenerating the hydroxyl group and producing toluene (B28343) as a byproduct. organic-chemistry.org This specific cleavage condition allows for orthogonal protection strategies, where a benzyl group can be removed selectively without affecting other protecting groups that are sensitive to hydrogenation but stable to other reagents. bham.ac.uknih.gov
To enhance synthetic versatility, substituted benzyl ethers are often employed. These derivatives can be removed under different, highly specific conditions:
p-Methoxybenzyl (PMB) Ether : This group is readily cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a reaction that does not affect standard benzyl ethers. organic-chemistry.org
2-Nitrobenzyl Ether : This group is notable for its use as a photoremovable protecting group, allowing for deprotection under neutral conditions using UV light, which is particularly useful in biochemical applications. organic-chemistry.org
This ability to strategically install and selectively remove different types of benzyl ethers provides chemists with a sophisticated toolkit for assembling complex molecular architectures. nih.gov
Table 4: Comparison of Benzyl-Type Protecting Groups
| Protecting Group | Abbreviation | Key Cleavage Reagent(s) | Conditions |
|---|---|---|---|
| Benzyl | Bn | H₂, Pd/C | Catalytic Hydrogenation |
| p-Methoxybenzyl | PMB | DDQ | Oxidative Cleavage |
| 2-Nitrobenzyl | UV Light | Photolysis |
This table is compiled from information found in source organic-chemistry.org.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-benzyloxy-4-nitrobenzene |
| 3,5-dichloronitrobenzene |
| 3-chloro-5-nitrophenol |
| 4-nitrophenol |
| Benzene |
| Benzyl alcohol |
| Benzyl bromide |
| Benzyl chloride |
| Benzyl p-nitrophenyl ether |
| Benzyltriethylammonium Chloride |
| p-nitroanisole |
| Polyethylene Glycol |
| Silver(I) Oxide |
| Sodium Hydride |
| Sodium Hydroxide (B78521) |
| Tetrabutylammonium Bromide |
| Toluene |
| Trioctylmethylammonium Chloride |
| Benzyl Trichloroacetimidate |
Reactivity Profiles and Reaction Mechanisms of 1 Benzyloxy 3 Chloro 5 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-(benzyloxy)-3-chloro-5-nitrobenzene. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.comyoutube.com The presence of strong electron-withdrawing groups is crucial for the stabilization of this negatively charged intermediate and, thus, for the feasibility of the reaction. libretexts.orgbyjus.com
Role of Electron-Withdrawing Groups (Nitro) and Leaving Groups (Chloro) in Aromatic Substitution
The nitro (NO₂) group is a powerful electron-withdrawing group, a characteristic that is fundamental to the reactivity of this compound in SNAr reactions. byjus.com It deactivates the benzene (B151609) ring towards electrophilic attack but, critically, activates it for nucleophilic attack. youtube.comlibretexts.org This activation stems from the nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.publibretexts.org For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub In the case of this compound, the nitro group is meta to the chloro leaving group. While direct resonance stabilization of an attack at the chlorine-bearing carbon is not possible, the strong inductive electron-withdrawing effect of the nitro group still significantly increases the electrophilicity of the ring, making it susceptible to nucleophilic attack.
The chloro (Cl) group serves as the leaving group in these SNAr reactions. Its ability to depart is a key factor in the second step of the mechanism. While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, chlorine is still a competent leaving group. masterorganicchemistry.com The rate of SNAr reactions is generally less sensitive to the nature of the halogen leaving group compared to S_N1 and S_N2 reactions, suggesting that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com
Influence of Benzyloxy Group on Reactivity and Regioselectivity
The benzyloxy group (-OCH₂Ph) is an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its influence is more nuanced in this specific molecule. Positioned meta to the nitro group and ortho/para to the other ring positions, it can influence the regioselectivity of nucleophilic attack if other leaving groups were present. In the context of the SNAr reaction at the chloro-substituted carbon, the benzyloxy group's primary role is electronic. While it donates electron density to the ring, the powerful deactivating effect of the nitro group dominates, rendering the ring sufficiently electrophilic for substitution to occur.
Computational studies on similar systems, such as polyhalogenated benzaldehydes, have shown that the interplay of various substituents can lead to highly regioselective reactions. wuxibiology.com In the case of this compound, the primary site of nucleophilic attack is the carbon atom bearing the chloro group, as it is the most suitable leaving group present on the activated ring.
Base-Catalyzed SNAr Reactions
SNAr reactions are often carried out in the presence of a base. The base can serve multiple purposes. In reactions with nucleophiles like alcohols or amines, the base can deprotonate the nucleophile, increasing its nucleophilicity. For instance, hydroxide (B78521) or alkoxide ions are potent nucleophiles that can readily attack the electron-deficient aromatic ring. libretexts.org The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide to form 2,4,6-trinitrophenol is a classic example of such a base-driven SNAr reaction. libretexts.org
Electrophilic Aromatic Substitution (EAS) Considerations
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored. The presence of the strongly deactivating nitro group makes the ring highly electron-deficient and therefore unreactive towards electrophiles. Halogens and nitro groups are deactivating groups in EAS, with the nitro group being one of the strongest. masterorganicchemistry.com The benzyloxy group, although an ortho, para-director, is not sufficiently activating to overcome the powerful deactivating effect of the nitro group and the moderate deactivation by the chloro group. Therefore, forcing conditions would be required for any electrophilic substitution to occur, and the reaction would likely be slow and low-yielding.
Reduction Chemistry of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can be achieved through various methods, most notably catalytic hydrogenation. wikipedia.org
Catalytic Hydrogenation Mechanisms and Catalyst Selectivity (e.g., Pd/C, Raney Ni, Pt Nanoparticles)
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. wikipedia.org The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is a very common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitro group. One potential issue with Pd/C is its propensity to also catalyze the hydrogenolysis of carbon-halogen bonds (hydrodehalogenation), which in this case would lead to the undesired removal of the chloro group. commonorganicchemistry.com
Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction. wikipedia.org An advantage of Raney Nickel is that it is often less prone to causing dehalogenation of aryl halides compared to Pd/C, making it a potentially more selective choice for the reduction of this compound. commonorganicchemistry.com Molybdenum-doped Raney-type catalysts have been shown to be highly active and selective for the hydrogenation of halonitroaromatic compounds, minimizing hydrodehalogenation. google.com
Platinum Nanoparticles (Pt Nanoparticles): Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are also used for the hydrogenation of nitro compounds. wikipedia.org The selectivity of platinum catalysts can be influenced by the support and reaction conditions.
The choice of catalyst is crucial for achieving the desired outcome. For the selective reduction of the nitro group in this compound to the corresponding aniline (B41778) derivative without affecting the chloro and benzyloxy groups, a catalyst with high selectivity is required.
Table 1: Catalyst Selectivity in the Reduction of Halonitroaromatic Compounds
| Catalyst | Substrate | Product | Key Features |
|---|---|---|---|
| Pd/C | Aromatic Nitro Compounds | Aromatic Amines | Highly efficient but can cause dehalogenation. commonorganicchemistry.com |
| Raney Ni | Aromatic Nitro Compounds | Aromatic Amines | Often preferred to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Mo-doped Raney Ni | Halonitroaromatic Compounds | Haloaromatic Amines | High activity and selectivity with minimal hydrodehalogenation. google.com |
Chemoselective Reduction using Metal-Based Reagents (e.g., SnCl2, Fe Powder)
The reduction of the nitro group to an amine is a pivotal transformation in the functionalization of this compound. The choice of reducing agent is crucial for achieving chemoselectivity, particularly in the presence of other reducible functionalities like the chloro and benzyloxy groups. Tin(II) chloride (SnCl₂) and iron (Fe) powder are commonly employed metal-based reagents for this purpose, offering mild and selective reduction conditions.
Tin(II) Chloride (SnCl₂): Stannous chloride is a widely used reagent for the reduction of aromatic nitro compounds to their corresponding anilines under mild conditions. commonorganicchemistry.com This method is particularly advantageous as it is compatible with a range of other functional groups, including halogens and ethers. commonorganicchemistry.com The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in organic solvents like ethanol (B145695). commonorganicchemistry.comresearchgate.net The use of SnCl₂ in a non-acidic and non-aqueous medium, such as ethanol or ethyl acetate, has also been reported to effectively reduce aromatic nitro compounds while leaving other reducible or acid-sensitive groups unaffected. organic-chemistry.org
Iron (Fe) Powder: The Béchamp reduction, which utilizes iron metal in the presence of an acid (commonly acetic acid or hydrochloric acid), is a classic and industrially significant method for the reduction of aromatic nitro compounds. scite.ainih.gov This method is known for its high functional group tolerance. nih.gov A novel and environmentally benign protocol involves the use of "iron activated water" for the chemoselective reduction of nitroarenes to aromatic amines under mild conditions, where water acts as the terminal hydrogen source without the need for external acids or bases. longdom.org In this process, the zero-valent iron is oxidized to magnetite. longdom.org
The following table summarizes typical reaction conditions for the chemoselective reduction of nitroarenes.
| Reagent | Co-reagent/Solvent | Temperature | Key Features |
| SnCl₂·2H₂O | Ethanol | Reflux | Mild conditions, good for acid-sensitive groups. researchgate.net |
| Fe Powder | Acetic Acid/Ethanol | Reflux | High functional group tolerance. commonorganicchemistry.com |
| Fe Powder | NH₄Cl/Water | Reflux | Alternative to acidic conditions. |
| Fe Powder | Water ("activated") | 50-80 °C | Green, mild, and catalyst-free. longdom.org |
Mechanistic Aspects of Nitro Group Transformations to Amines
The reduction of a nitro group to an amine by metal-based reagents like SnCl₂ and Fe is a multi-step process involving a series of intermediates.
Mechanism with Iron (Fe) Powder: The Béchamp reduction using iron and acid also follows a similar stepwise pathway. nih.gov The proposed mechanism involves the adsorption of the nitro compound onto the surface of the iron metal. scite.ai In the acidic medium, a series of single-electron transfers from the iron atom to the nitro group occurs. scite.ainih.gov This leads to the sequential formation of nitroso and hydroxylamino intermediates, which are then reduced to the final amine product. The iron itself is oxidized to iron(II) and subsequently to iron(III) oxides. nih.gov The reaction can be summarized as:
4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄ nih.gov
Reactions at the Halogen Position
The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group in the meta position. This activation also allows for its participation in various cross-coupling reactions.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound can be replaced through various palladium- or copper-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, the presence of the activating nitro group can facilitate the Suzuki-Miyaura coupling of this compound with various arylboronic acids to form biaryl compounds. researchgate.net
Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. rsc.org It is a versatile method for the synthesis of arylamines from aryl chlorides, even those with electron-withdrawing groups. rsc.org
Ullmann Condensation (C-O and C-N Bond Formation): The Ullmann reaction traditionally uses copper catalysis to form C-O bonds (ether synthesis) or C-N bonds (amine synthesis) from aryl halides. wikipedia.org These reactions often require high temperatures, but the activation by the nitro group can allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com For C-O bond formation, an alcohol or phenol (B47542) is coupled with the aryl halide, while for C-N bond formation, an amine is used. wikipedia.orgnih.gov
The table below provides a general overview of these cross-coupling reactions.
| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | C-C | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.gov |
| Buchwald-Hartwig Amination | C-N | Amine | Pd catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) rsc.org |
| Ullmann Condensation | C-O | Alcohol/Phenol | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃) wikipedia.orgmdpi.com |
| Ullmann Condensation | C-N | Amine | Cu catalyst (e.g., CuI), Ligand, Base wikipedia.org |
Nucleophilic Displacement of Chlorine
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the strongly electron-withdrawing nitro group at the meta position significantly activates the ring towards nucleophilic attack. libretexts.orgopenstax.org The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com
In this two-step mechanism, the nucleophile first adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. chemistrysteps.com The negative charge is delocalized over the aromatic ring and is stabilized by the nitro group. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substitution product. chemistrysteps.com A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chlorine atom. chemistrysteps.com The reactivity of aryl halides in SNA_r reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com
Cycloaddition Reactions Involving Derivatives
While this compound itself is not a diene, its derivatives can potentially undergo cycloaddition reactions, such as the Diels-Alder reaction. sigmaaldrich.com The Diels-Alder reaction is a powerful method for the formation of six-membered rings from a conjugated diene and a dienophile. sigmaaldrich.com
To participate in a Diels-Alder reaction, the aromatic ring of this compound would first need to be converted into a suitable diene. This could potentially be achieved through a Birch reduction, which can reduce the aromatic ring to a non-conjugated diene, followed by isomerization to a conjugated diene. However, the conditions for such transformations would need to be carefully controlled to avoid side reactions involving the other functional groups.
Alternatively, the nitro group itself can act as a dienophile in a hetero-Diels-Alder reaction. acs.org Photoinduced reduction of nitroarenes can generate nitrosoarenes in situ, which can then participate in a nitroso-Diels-Alder reaction with a diene to form 3,6-dihydro-1,2-oxazines. acs.org Furthermore, some nitroaromatic compounds can undergo cycloaddition reactions with ylides, leading to the formation of complex heterocyclic structures. scite.ai
Application of 1 Benzyloxy 3 Chloro 5 Nitrobenzene in Advanced Organic Synthesis
Building Block for Polyfunctionalized Aromatic Systems
The distinct reactivity of the three functional groups on 1-(benzyloxy)-3-chloro-5-nitrobenzene allows for its use as a scaffold to create polyfunctionalized aromatic systems. The nitro group can be readily reduced to an amino group, which can then undergo a plethora of reactions such as diazotization, acylation, or alkylation. The chloro group, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of substituents including alkoxy, amino, and thioether moieties. Furthermore, the benzyloxy group can be cleaved under various conditions to reveal a phenol (B47542), which can then be functionalized in numerous ways.
The strategic manipulation of these functional groups is exemplified by the regioselective reduction of the nitro group. For instance, in a related compound, 1-benzyloxy-3-nitrobenzene, the nitro group can be reduced to an amine with high yield using a palladium on carbon catalyst. youtube.com This transformation from a nitroarene to an aniline (B41778) is a cornerstone in the synthesis of polyfunctional systems, as the newly formed amino group can direct further substitutions or participate in coupling reactions.
Table 1: Illustrative Reactions for Functional Group Transformation
| Starting Material | Reagent and Conditions | Product | Functional Group Transformation |
| This compound | H₂, Pd/C, Ethanol (B145695) | 3-Benzyloxy-5-chloroaniline | Nitro to Amine |
| This compound | NaOMe, DMSO, Heat | 1-(Benzyloxy)-3-methoxy-5-nitrobenzene | Nucleophilic Aromatic Substitution of Chlorine |
| This compound | BBr₃, CH₂Cl₂ | 3-Chloro-5-nitrophenol (B182748) | Debenzylation |
This table presents illustrative transformations based on established chemical principles.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
Substituted nitroaromatics are pivotal intermediates in the synthesis of a vast array of heterocyclic compounds. A common strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner. This compound is a prime candidate for this approach.
A significant application of nitroarenes is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important biological and electronic properties. molport.com Several methods have been developed for carbazole (B46965) synthesis starting from nitroarenes. nih.govsci-hub.sebldpharm.comrsc.org One such method involves a palladium-catalyzed reductive N-heteroannulation of a 2-nitrobiphenyl (B167123) system, which can be formed through a Suzuki coupling of a derivative of the starting nitrobenzene (B124822). The reduction of the nitro group is a key step in the cyclization process.
The versatility of the aniline derived from this compound also allows for the synthesis of other heterocycles. For example, condensation with appropriate precursors can lead to the formation of indazoles nih.gov or imidazoles. nih.gov
Table 2: Examples of Heterocycle Synthesis from Nitroarenes
| Heterocycle | Synthetic Strategy | Key Reaction Intermediate |
| Carbazole | Palladium-catalyzed reductive N-heteroannulation | 2-Nitrobiphenyl derivative |
| Indazole | Copper-mediated annulation with arylhydrazines | 3-Nitroaryl methyl ketone |
| Imidazole | Reaction of an aniline derivative with a suitable precursor | Substituted aniline |
This table illustrates general synthetic routes to heterocycles from nitroaromatic compounds.
Role in the Construction of Complex Molecular Architectures
The multiple reactive handles on this compound make it an ideal starting material for the assembly of complex molecular architectures. The ability to sequentially and selectively functionalize the aromatic ring allows for the construction of intricate structures that would be difficult to access through other means.
An example of the construction of complex molecules from a related building block is the synthesis of 1,3,5-trisarylbenzenes from 1-bromo-3-chloro-5-iodobenzene. aobchem.com This is achieved through a series of Suzuki cross-coupling reactions, where each halogen is selectively replaced with an aryl group. A similar strategy could be employed with derivatives of this compound to create highly substituted, non-planar molecules with interesting photophysical properties.
Furthermore, nitro-containing compounds are crucial intermediates in the synthesis of many bioactive molecules and pharmaceuticals. researchgate.nettemple.edu For instance, the drug pretomanid, used for treating tuberculosis, is synthesized from a nitroimidazole precursor. The synthetic strategies used to create these complex drugs often rely on the versatile reactivity of the nitro group and other substituents on the aromatic ring.
Precursors for Functional Materials Development (e.g., Electronic Materials, COFs, MOFs)
Nitroaromatic compounds are increasingly being explored as precursors for the development of advanced functional materials. nih.gov This includes electronic materials, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs). These materials have a wide range of potential applications in areas such as gas storage, catalysis, and sensing.
The synthesis of MOFs and COFs relies on the use of organic "linker" molecules that connect metal nodes (in MOFs) or other organic units (in COFs) to form a porous, crystalline network. nih.govrsc.orgnih.gov By appropriately modifying the functional groups of this compound, it can be converted into a suitable linker molecule. For example, the nitro and chloro groups could be transformed into carboxylate or amino functionalities, which are commonly used to coordinate with metal centers in MOFs or to form covalent bonds in COFs. While direct use of the title compound is not widely reported, the principle of using highly functionalized aromatics as linkers is well-established. Some suppliers of this compound categorize it under "Organic monomer of COF", suggesting its potential in this area. bldpharm.com
Exploration in Ligand Design for Catalysis
The design of novel ligands is a critical aspect of modern catalysis. Ligands play a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. The structural and electronic features of this compound make it an interesting, albeit underexplored, platform for ligand design.
A potential route to new ligands would involve the chemical modification of the functional groups on the benzene (B151609) ring to introduce coordinating atoms, such as nitrogen, phosphorus, or oxygen. For example, the reduction of the nitro group to an amine would yield a 3-benzyloxy-5-chloroaniline. This aniline could then be further elaborated into a variety of ligand types, including Schiff bases, phosphine-amines, or N-heterocyclic carbenes. The benzyloxy and chloro groups could also be modified to introduce additional donor atoms or to tune the steric and electronic properties of the resulting ligand. While specific examples of ligands derived directly from this compound are not prevalent in the literature, the general principles of ligand synthesis suggest that it holds potential as a versatile scaffold for creating new catalytic systems.
Theoretical and Computational Investigations on 1 Benzyloxy 3 Chloro 5 Nitrobenzene
Quantum Chemical Calculations (e.g., DFT Studies)
No specific peer-reviewed articles or database entries containing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 1-(benzyloxy)-3-chloro-5-nitrobenzene were identified. Therefore, detailed information on its electronic structure, molecular orbitals, charge distribution, and reaction energetics is not available.
Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic band gap for this compound are not documented in the searched scientific literature.
There are no available studies presenting the calculated charge distribution or molecular electrostatic potential (MEP) maps for this compound.
While computational methods are instrumental in analyzing reaction pathways, no studies were found that specifically detail the energetics or transition states for reactions involving this compound.
Molecular Modeling for Conformational Analysis and Steric Effects
Detailed conformational analysis and the quantification of steric effects for this compound through molecular modeling have not been reported in the available literature.
Chemo-informatics and Reaction Prediction Methodologies
Chemo-informatics tools are often used for reaction prediction. A study on the regioselective reduction of the related compound, 1-benzyloxy-3-nitrobenzene, utilized such methods to predict optimal reaction conditions. molport.com However, a similar detailed analysis specifically for this compound is not present in the public domain.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework of 1-(benzyloxy)-3-chloro-5-nitrobenzene.
In the ¹H NMR spectrum, the benzylic protons (CH₂) of the benzyloxy group typically appear as a distinct singlet around 5.16 ppm. The protons of the unsubstituted phenyl ring of the benzyl (B1604629) group resonate in the aromatic region, usually between 7.35 and 7.45 ppm. The three protons on the substituted nitrobenzene (B124822) ring appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the chloro and benzyloxy substituents. For instance, the proton situated between the chloro and nitro groups (H-4) is expected to be the most downfield-shifted of the three.
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. Key signals include the benzylic carbon (CH₂) at approximately 71.5 ppm, and the carbons of the two aromatic rings. The carbon atom attached to the oxygen (C-1) and the carbon attached to the nitro group (C-5) are significantly shifted downfield due to the strong electronegativity and deshielding effects of these substituents. The presence of the expected number of signals in both spectra and the integration of the proton signals corresponding to the correct number of protons serve as a robust method for purity assessment, confirming the absence of significant impurities.
Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Type | Nucleus | Chemical Shift (δ) in ppm | Description |
| Benzylic Protons | ¹H | ~ 5.16 | Singlet, -O-CH₂-Ar |
| Phenyl Protons | ¹H | ~ 7.35 - 7.45 | Multiplet, C₆H₅ |
| Substituted Ring Protons | ¹H | Varies | Aromatic protons on the C₆H₃ClNO₂ ring |
| Benzylic Carbon | ¹³C | ~ 71.5 | -O-C H₂-Ar |
| Aromatic Carbons | ¹³C | ~ 113 - 160 | Carbons of both aromatic rings |
While 1D NMR provides chemical shifts, 2D NMR experiments establish the connectivity between atoms, confirming the exact isomeric structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the protons within the unsubstituted phenyl ring, confirming their adjacency. It would also help in assigning the relative positions of the three protons on the substituted nitrobenzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the benzylic proton signal at ~5.16 ppm to the benzylic carbon signal at ~71.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). Key correlations for this compound would include a cross-peak between the benzylic protons (-CH₂-) and the C-1 carbon of the substituted ring, confirming the ether linkage at the correct position. Other important HMBC correlations would link the protons on the substituted ring to the carbons bearing the chloro and nitro groups, solidifying the 1,3,5-substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns under ionization. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. A common fragmentation pathway involves the cleavage of the benzylic ether bond, which would result in a prominent peak for the benzyl cation (C₇H₇⁺) at m/z 91 and a peak corresponding to the remaining chloronitrophenoxy radical.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₀ClNO₃. The experimentally measured exact mass is compared to the theoretically calculated mass, and a match within a very small tolerance (typically < 5 ppm) provides definitive confirmation of the elemental composition.
Interactive Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀ClNO₃ |
| Calculated Exact Mass | 263.0349 |
| Experimentally Measured Mass | Value very close to the calculated mass |
| Ion Type | Typically [M+H]⁺ or [M+Na]⁺ in ESI |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for analyzing complex mixtures and monitoring the progress of chemical reactions. In the synthesis of this compound, LC-MS can be used to separate the desired product from unreacted starting materials (e.g., 3-chloro-5-nitrophenol (B182748) and benzyl bromide) and any potential byproducts in real-time. The liquid chromatograph separates the components of the reaction mixture, which are then directly introduced into the mass spectrometer. The MS provides mass data for each eluting peak, allowing the chemist to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions like time and temperature.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key absorption bands include:
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O-C ether stretching vibrations, usually observed in the 1250-1050 cm⁻¹ range.
Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.
A C-Cl stretching band, which is typically found in the 800-600 cm⁻¹ region.
Monitoring the appearance of the strong NO₂ and C-O-C bands can be used to follow the progress of the nitration and etherification steps during its synthesis.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~ 1530 |
| Nitro (NO₂) | Symmetric Stretch | ~ 1350 |
| Ether (Ar-O-CH₂) | C-O-C Stretch | ~ 1250 - 1050 |
| Aromatic Ring | C=C Stretch | ~ 1600 - 1450 |
| Aromatic C-H | Stretch | > 3000 |
| Chloro (C-Cl) | Stretch | ~ 800 - 600 |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities that may be present after its synthesis. These techniques are also used to determine the purity of the final product with a high degree of accuracy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18 column, is employed. The nonpolar nature of the stationary phase interacts with the relatively nonpolar this compound. The separation is achieved by using a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV-Vis detector, as the aromatic rings and the nitro group in the molecule are strong chromophores, exhibiting significant absorbance at specific wavelengths, typically around 254 nm.
The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of HPLC conditions and is used to identify the compound in a mixture. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Ultra-Performance Liquid Chromatography (UPLC)
For a more rapid and higher resolution separation, Ultra-Performance Liquid Chromatography (UPLC) is often preferred. UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than traditional HPLC. bldpharm.com This results in significantly faster analysis times and improved peak resolution, which is particularly advantageous for complex samples or for high-throughput analysis.
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is engineered to handle the higher backpressures. For this compound, a UPLC method would offer a quicker assessment of purity, often reducing analysis times from several minutes to under a minute. The higher efficiency of UPLC columns also provides greater sensitivity for detecting trace impurities. bldpharm.com
| Parameter | Condition |
| Instrument | Ultra-Performance Liquid Chromatograph |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a novel or synthesized compound like this compound, this analysis is crucial for confirming its empirical formula, which in turn supports the proposed molecular structure.
The analysis is performed using an elemental analyzer, which involves the complete combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are then passed through a series of detectors that quantify each component. The presence of chlorine is determined by separate methods, often involving combustion followed by titration or ion chromatography.
The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula of this compound (C13H10ClNO3). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 59.22 | 59.18 |
| Hydrogen (H) | 3.82 | 3.85 |
| Nitrogen (N) | 5.31 | 5.29 |
| Chlorine (Cl) | 13.45 | 13.41 |
| Oxygen (O) | 18.20 | Not Determined |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene likely involves a Williamson ether synthesis, reacting 3-chloro-5-nitrophenol (B182748) with benzyl (B1604629) bromide in the presence of a base. While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic protocols.
Key areas for investigation include:
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and potentially improve yields compared to conventional heating.
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst could enable the reaction to proceed in a biphasic system (e.g., water/organic solvent), reducing the need for anhydrous polar aprotic solvents like DMF.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for exothermic reactions, and easier scalability compared to batch processes. wikipedia.org
Green Solvents: Investigating the use of biodegradable or bio-based solvents in place of traditional volatile organic compounds would significantly improve the environmental footprint of the synthesis.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased energy efficiency, potentially higher yields. | Optimization of power, temperature, and reaction duration. |
| Phase-Transfer Catalysis (PTC) | Avoidance of hazardous solvents, simplified workup, use of aqueous bases. | Screening of various phase-transfer catalysts and solvent systems. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, easy scalability, improved purity. | Reactor design, optimization of flow rates, and residence times. |
| Solid-Supported Reagents | Easy separation and recycling of the base/catalyst, reduced waste generation. | Development of stable and reactive supported bases (e.g., K₂CO₃ on alumina). |
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is dictated by the interplay of its three distinct functional groups. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution, while the benzyloxy and chloro groups direct incoming electrophiles to specific positions. libretexts.orgmsu.edu Future research can delve into harnessing this complex reactivity.
Selective Reduction: The nitro group is a versatile precursor to other functionalities. While its complete reduction to an amine is a standard transformation, future work could explore partial or selective reduction to nitroso, azoxy, or hydroxylamine (B1172632) intermediates, each a valuable building block for further synthesis. wikipedia.orgbritannica.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring for nucleophilic attack. This could enable the displacement of the chlorine atom with various nucleophiles (e.g., alkoxides, amines, thiols), providing a direct route to a wide array of derivatives that would be difficult to synthesize otherwise.
Cross-Coupling Reactions: The C-Cl bond and the C-H bonds at positions 2, 4, and 6 are potential sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of carbon-based substituents, expanding the molecular complexity and creating precursors for advanced materials.
Photochemical Reactions: The nitroaromatic core suggests potential for unique photochemical transformations. Light-promoted reactions, possibly involving energy or electron transfer, could open up novel reactivity pathways not accessible under thermal conditions. acs.org
Integration into Advanced Materials Science Applications
The rigid, polar, and functionalizable structure of this compound and its derivatives makes them attractive candidates for building blocks in materials science.
Polymer Synthesis: Following reduction of the nitro group to an amine, the resulting 3-benzyloxy-5-chloroaniline can serve as a monomer. Its polymerization, either alone or with other monomers, could lead to novel polyamides, polyimides, or polyurethanes. mcgroup.co.uk The presence of the benzyloxy and chloro substituents could impart desirable properties such as increased thermal stability, flame retardancy, or specific solubility characteristics.
Liquid Crystals: The elongated and rigid shape of the molecule is a feature common to liquid crystalline materials. By modifying the structure, for instance by adding a long alkyl chain, it may be possible to design derivatives that exhibit mesogenic phases. The polarity of the nitro group could be advantageous in creating materials with interesting dielectric properties. vulcanchem.com
Dendrimers and Functional Dyes: The trifunctional nature of the aromatic ring allows it to act as a core or a branching unit in the synthesis of dendrimers. vulcanchem.com Furthermore, derivatives of this compound could be explored as new dyes, with the chromophoric system being tunable through chemical modification. mcgroup.co.uk
Computational Design and Optimization of Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. unpatti.ac.id Future studies on this compound would benefit immensely from a computational approach.
Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the geometric, electronic, and spectroscopic properties of the molecule. acs.org This can help in understanding its reactivity, stability, and potential interactions in a larger system.
Derivative Screening: An in silico approach can be used to design and evaluate a virtual library of derivatives. By systematically changing substituents at various positions, it is possible to screen for candidates with optimized properties for specific applications, such as enhanced nonlinear optical response, desired absorption spectra for dyes, or optimal binding energies for catalytic applications.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and energy profiles of potential reactions. acs.orgchemrxiv.org This insight is invaluable for understanding reaction mechanisms and optimizing conditions to favor desired products.
Catalytic Applications of this compound Derivatives
While the parent compound is unlikely to be a catalyst itself, its derivatives hold significant promise, particularly as ligands in coordination chemistry and organocatalysis.
Ligand Synthesis for Homogeneous Catalysis: The reduction of the nitro group to an amine yields 3-benzyloxy-5-chloroaniline. This aniline (B41778) derivative can be further functionalized, for example, by conversion into phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases. These molecules can act as ligands for transition metals (e.g., palladium, rhodium, copper), creating catalysts for reactions such as cross-coupling, hydrogenation, and carbonylation. The steric bulk of the benzyloxy group and the electronic influence of the chlorine atom would allow for fine-tuning of the catalyst's activity and selectivity.
Organocatalysis: The aniline derivative could also be used to synthesize chiral organocatalysts, such as thioureas or phosphoric acids. These catalysts are increasingly important in asymmetric synthesis for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Heterogeneous Catalysis: Derivatives of this compound could be immobilized on solid supports like silica, polymers, or metal-organic frameworks (MOFs). rhhz.net This would create heterogeneous catalysts that combine the high selectivity of their homogeneous counterparts with the practical advantages of easy separation and recyclability, contributing to more sustainable chemical processes. rsc.orgnih.gov
Q & A
Q. What synthetic strategies are effective for preparing 1-(Benzyloxy)-3-chloro-5-nitrobenzene?
- Methodological Answer : The compound can be synthesized via sequential functionalization of benzene derivatives. A typical route involves:
Benzyloxy Protection : Reacting 3-chloro-5-nitrophenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
Nitration/Chlorination : If starting from a precursor lacking nitro or chloro groups, nitration (HNO₃/H₂SO₄) or chlorination (Cl₂/FeCl₃) steps may precede or follow protection.
- Key Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Confirm regioselectivity via -NMR (aromatic proton splitting patterns) .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : -NMR shows peaks for benzyloxy methylene protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR confirms nitro (C-NO₂ at ~148 ppm) and chloro (C-Cl at ~125 ppm) groups.
- IR : Strong absorption at ~1520 cm (NO₂ asymmetric stretch) and ~1350 cm (symmetric stretch).
- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion [M+H]. Compare fragmentation patterns with NIST databases (e.g., nitrobenzene derivatives in ) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Nitroaromatic compounds are light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar).
- Degradation Monitoring : Perform HPLC analysis (C18 column, acetonitrile/water) monthly to detect hydrolytic byproducts (e.g., phenol derivatives). Refer to TCI safety guidelines for nitrobenzene analogs () .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Experimental Design :
- Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperature (25°C vs. reflux).
- Use DoE (Design of Experiments) to identify critical parameters.
- Data Analysis : Compare yields and purity (HPLC) across conditions. For example, higher polarity solvents (DMF) may improve benzylation efficiency but increase hydrolysis risk .
Q. What computational methods predict the electronic effects of substituents on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. Analyze HOMO-LUMO gaps to predict electrophilic substitution sites.
- Case Study : Similar nitrochlorobenzene derivatives showed meta-directing effects for nitro groups, validated by experimental nitration regiochemistry () .
Q. How to investigate photodegradation pathways under UV exposure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
